molecular formula C28H20O2 B14087317 3,3'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

3,3'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde

Cat. No.: B14087317
M. Wt: 388.5 g/mol
InChI Key: YNRPTTRFJNSHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. One common method includes the use of a Grignard reagent, where benzaldehyde reacts with diphenylethene magnesium bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C28H20O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-[1-(3-formylphenyl)-2,2-diphenylethenyl]benzaldehyde

InChI

InChI=1S/C28H20O2/c29-19-21-9-7-15-25(17-21)28(26-16-8-10-22(18-26)20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-20H

InChI Key

YNRPTTRFJNSHKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC(=C2)C=O)C3=CC=CC(=C3)C=O)C4=CC=CC=C4

Origin of Product

United States

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